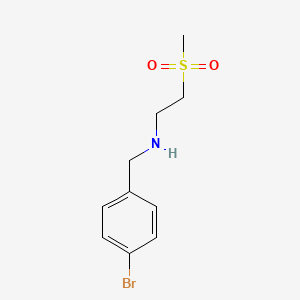
N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine is an organic compound that features a bromobenzyl group attached to an ethanamine backbone with a methylsulfonyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine typically involves the reaction of 4-bromobenzyl chloride with 2-(methylsulfonyl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Bromobenzyl)ethanamine: Lacks the methylsulfonyl group, which may result in different chemical reactivity and biological activity.
N-(4-Chlorobenzyl)-2-(methylsulfonyl)ethanamine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.
N-(4-Methylbenzyl)-2-(methylsulfonyl)ethanamine: Contains a methyl group instead of bromine, leading to different steric and electronic properties.
Uniqueness
N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine is unique due to the presence of both the bromobenzyl and methylsulfonyl groups, which confer distinct chemical and biological properties
Biologische Aktivität
N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the current understanding of its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a bromobenzyl group and a methylsulfonyl moiety, which are crucial for its interaction with biological targets. The presence of the bromine atom at the para position of the benzyl ring is known to enhance the compound's reactivity and biological efficacy due to its electron-withdrawing properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on thiazole derivatives demonstrated that the presence of a bromine atom in the para position significantly improved antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 46.9 to 93.7 μg/mL, indicating potential effectiveness against resistant strains .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Thiazole Derivative 1 | 46.9 | Antibacterial |
| Thiazole Derivative 2 | 93.7 | Antibacterial |
Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro studies using breast cancer cell lines (e.g., MCF7) have shown promising results, with certain derivatives exhibiting significant cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest, likely mediated through interactions with specific cellular receptors or enzymes .
Case Study: Cytotoxic Effects on MCF7 Cells
A study assessing various derivatives found that compounds similar to this compound had IC50 values ranging from 1.61 to 1.98 µg/mL against MCF7 cells, indicating strong anticancer activity compared to standard treatments like doxorubicin .
The biological activity of this compound can be attributed to its structural components:
- Bromobenzyl Group : This moiety may interact with various enzymes or receptors, potentially inhibiting their activity.
- Methylsulfonyl Group : Known to form hydrogen bonds with amino acid residues in proteins, this group can affect protein structure and function, leading to diverse biological effects.
Eigenschaften
Molekularformel |
C10H14BrNO2S |
|---|---|
Molekulargewicht |
292.19 g/mol |
IUPAC-Name |
N-[(4-bromophenyl)methyl]-2-methylsulfonylethanamine |
InChI |
InChI=1S/C10H14BrNO2S/c1-15(13,14)7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12H,6-8H2,1H3 |
InChI-Schlüssel |
PRTBNWCIXMZFRK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCNCC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















